molecular formula C10H10N2O2S B8710231 N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

Cat. No. B8710231
M. Wt: 222.27 g/mol
InChI Key: YVEQPLLYSKUVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O2S/c1-12(14-2)10(13)9-5-7-6-11-4-3-8(7)15-9/h3-6H,1-2H3

InChI Key

YVEQPLLYSKUVAS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=C(S1)C=CN=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of thieno[3,2-c]pyridine-2-carboxylic acid (D′-1) (11.5 g, 64.2 mmol) in DCM (200 mL) and DMF (50 mL) was added Et3N (19.5 g, 26.6 mL, 192.6 mmol) followed by HATU (36.6 g, 96.3 mmol). The reaction solution was stirred at room temperature for 20 mins, and then treated with N,O-dimethylhydroxylamine hydrochloride (6.9 g, 70.6 mmol). Stirring continued overnight at room temperature. The solvent was removed. The residue was dissolved in EtOAc and washed with water and brine. The organic layer was dried and concentrated. The residue was purified by chromatography on silica gel to give the title compound. MS (m/z): 223 (M+1)+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
36.6 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of O,N-dimethylhydroxylamine hydrochloride (2.32 g, 23.8 mmol) in THF (20 mL) was purged with N2 and cooled to −78° C. before adding n-butyllithium (1.6 M in hexanes, 30.0 mL, 48.1 mmol). Removed bath and stirred 15 minutes before replacing the bath and adding a solution of thieno[3,2-c]pyridine-2-carboxylic acid methyl ester (0.92 g, 4.76 mmol) in THF (10 mL). After 45 minutes, saturated NH4Cl was added. The mixture was diluted with EtOAc; washed with water, 1 M HCl, water, 5% NaHCO3, water, and brine; dried over Na2SO4, and evaporated to give 0.54 g (51%) of an oil which solidified upon standing. The product thus obtained was used in the next step without further purification. MS m/z 223 (M+H)+.
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
51%

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